

# (4,6-Dimethoxypyrimidin-2-yl)cyanamide: Structural Profiling & Properties Guide

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## Compound of Interest

Compound Name:	(4,6-Dimethoxypyrimidin-2-yl)cyanamide
CAS No.:	102739-42-4
Cat. No.:	B14078485

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## Executive Summary

**(4,6-Dimethoxypyrimidin-2-yl)cyanamide** (CAS: 102739-42-4), often abbreviated in metabolic studies as CDPM, is a functionalized pyrimidine derivative.<sup>[1]</sup> It primarily serves as a degradation product and environmental metabolite of high-potency sulfonylurea herbicides (e.g., Propylisulfuron, Azimsulfuron). For drug development and agrochemical researchers, this compound represents a critical "fingerprint" molecule for tracking hydrolytic stability and environmental fate. Structurally, it features an acidic cyanamide moiety attached to the electron-rich 4,6-dimethoxypyrimidine core, exhibiting unique tautomeric behavior and reactivity profiles distinct from its parent amine.

## Chemical Identity & Structural Analysis<sup>[2]</sup>

### Core Identification Data

Parameter	Technical Specification
Chemical Name	(4,6-Dimethoxypyrimidin-2-yl)cyanamide
Synonyms	2-Cyanoamino-4,6-dimethoxypyrimidine; CDPM; N-(4,6-dimethoxypyrimidin-2-yl)cyanamide
CAS Number	102739-42-4
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>4</sub> O <sub>2</sub>
Molecular Weight	180.16 g/mol
InChI Key	NIFWDEYDGSTTOM-UHFFFAOYSA-N
SMILES	COc1cc(OC)nc(NC#N)n1

## Electronic Structure & Tautomerism

The reactivity of **(4,6-Dimethoxypyrimidin-2-yl)cyanamide** is governed by a tautomeric equilibrium between the amino-nitrile form and the carbodiimide form. While the amino-nitrile form predominates in the solid state and neutral solution due to resonance stabilization from the pyrimidine ring, the carbodiimide form is the reactive species in nucleophilic additions.

- Form A (Amino-Nitrile): Py-NH-C≡N (Stable, acidic proton)
- Form B (Carbodiimide): Py-N=C=NH (Reactive electrophile)

The 4,6-dimethoxy substitution pattern exerts a strong electron-donating effect (+M effect) on the pyrimidine ring, increasing the electron density at the N1/N3 positions. This makes the exocyclic nitrogen less nucleophilic compared to unsubstituted pyrimidines, but the cyano group significantly increases the acidity of the N-H proton (predicted pKa ~7.5–8.5), allowing for salt formation under mild basic conditions.

## Physicochemical Profiling

Property	Value / Characteristic	Contextual Note
Physical State	White to off-white crystalline solid	Hygroscopic tendencies observed in similar cyanamides.
Solubility	Moderate in polar organics (DMSO, MeOH)	Low water solubility in neutral form; highly soluble as a salt (pH > 9).
Acidity (pKa)	~7.8 (Predicted)	The cyano group acts as an electron sink, stabilizing the conjugate base.
Stability	Hydrolytically unstable at extremes of pH	Hydrolyzes to urea derivatives in strong acid/base.
Melting Point	>180°C (Decomposes)	Decomposition often leads to polymerization or reversion to the amine.

## Synthetic Pathways & Manufacturing[4]

For researchers requiring high-purity standards for metabolic tracking, the synthesis does not follow the industrial route of the parent sulfonylurea. Instead, a Von Braun-type reaction using the parent amine is the standard protocol.

## Laboratory Synthesis Protocol (Reference Standard)

Objective: Synthesis of **(4,6-Dimethoxypyrimidin-2-yl)cyanamide** from 2-Amino-4,6-dimethoxypyrimidine (ADMP).

Reagents:

- 2-Amino-4,6-dimethoxypyrimidine (ADMP)[2][3][4][5][6][7]
- Cyanogen Bromide (BrCN)
- Sodium Hydride (NaH) or Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)

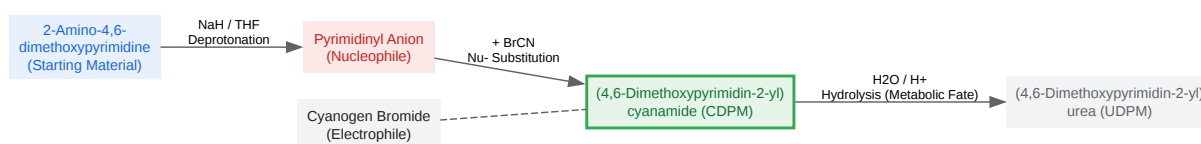
- Solvent: Anhydrous THF or Acetonitrile

#### Step-by-Step Methodology:

- Activation: Dissolve ADMP (1.0 eq) in anhydrous THF under inert atmosphere (N<sub>2</sub>).
- Deprotonation: Cool to 0°C and add NaH (1.1 eq) portion-wise. Stir for 30 minutes until H<sub>2</sub> evolution ceases. Mechanism: Formation of the pyrimidinyl anion.
- Cyanation: Add Cyanogen Bromide (1.1 eq) dropwise as a solution in THF. Maintain temperature <5°C to prevent polymerization.
- Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).
- Quench & Isolation: Quench with saturated NH<sub>4</sub>Cl solution. Extract with Ethyl Acetate.[6][8]
- Purification: The crude residue is often recrystallized from Ethanol/Water to yield the pure cyanamide.

## Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis of the cyanamide and its subsequent hydrolytic degradation, which mimics environmental weathering.



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Caption: Synthetic pathway from ADMP to CDPM and subsequent hydrolytic degradation to the urea metabolite (UDPM).

## Applications in Drug & Agrochemical

### Development[9]

#### Metabolic Fate Mapping

In the development of sulfonylurea herbicides (e.g., Propylisulfuron), **(4,6-Dimethoxypyrimidin-2-yl)cyanamide** is a key "marker metabolite."

- Pathway: Sulfonylurea bridge cleavage

Sulfonamide + **(4,6-Dimethoxypyrimidin-2-yl)cyanamide**.

- Significance: Detection of this compound in soil or water samples indicates the breakdown of the active herbicidal agent. It is often tracked in regulatory submission packages (EPA/EFSA) to define the environmental half-life of the parent molecule.

#### Building Block for Heterocycles

The cyanamide moiety is a versatile 1,3-electrophile/nucleophile equivalent. It can be used to synthesize:

- Fused Triazines: Reaction with amidines or guanidines.
- Imidazoles: Cyclization with  
-haloketones.
- N-Cyano-isoureas: Reaction with alcohols, serving as potent acylating agents.

#### Analytical Characterization

For researchers validating the identity of this compound, the following spectral fingerprints are diagnostic.

Method	Diagnostic Signal	Interpretation
IR Spectroscopy	2150–2200 cm <sup>-1</sup> (Strong)	Characteristic C≡N stretching vibration. This band distinguishes the cyanamide from the parent amine or urea.
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	~3.8–3.9 ppm (s, 6H)	Methoxy protons (-OCH <sub>3</sub> ).
~5.8–6.0 ppm (s, 1H)	Pyrimidine C5-H proton.	
~10–12 ppm (br s, 1H)	Acidic N-H proton (exchangeable with D <sub>2</sub> O).	
LC-MS (ESI-)	[M-H] <sup>-</sup> = 179.1	Negative mode is preferred due to the acidity of the cyanamide proton.

## Safety & Handling (MSDS Highlights)

- Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (analogous to cyanamide derivatives).[9]
- Storage: Store at -20°C under inert gas. The compound is hygroscopic and may slowly hydrolyze to the urea if exposed to atmospheric moisture.
- Incompatibility: Strong oxidizing agents, strong acids (induces hydrolysis), and strong bases (forms salts).

## References

- European Chemicals Agency (ECHA). Cyanamide - Registration Dossier & Properties. Retrieved from [\[Link\]](#)
- Food Safety Commission of Japan. Risk Assessment Report: Propylisulfuron (Pesticide). (Identifies CDPM as metabolite). Retrieved from [\[Link\]](#)

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